

Potency Unveiled: A Comparative Analysis of PCB 126 and Other Dioxin-Like Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,3',4,4',5-Pentachlorobiphenyl*

Cat. No.: *B1202525*

[Get Quote](#)

For Immediate Release

GOTHENBURG, Sweden – December 21, 2025 – In the realm of environmental toxicology and drug development, a nuanced understanding of the relative potency of dioxin-like compounds is paramount. This guide offers a comprehensive comparison of Polychlorinated Biphenyl (PCB) 126 to other significant dioxin-like compounds, supported by the latest experimental data and standardized protocols. The information herein is curated for researchers, scientists, and professionals in drug development to facilitate informed decision-making and advance scientific inquiry.

The toxicity of dioxin-like compounds, including a subset of PCBs, is mediated through the activation of the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The potency of these compounds is expressed relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), through a system of Toxic Equivalency Factors (TEFs) established by the World Health Organization (WHO). PCB 126 is recognized as the most potent dioxin-like PCB.

Relative Potency of Dioxin-Like Compounds: WHO 2022 Toxic Equivalency Factors

The following table summarizes the most recent TEF values for mammals as determined by the WHO in their 2022 re-evaluation. These values are critical for assessing the cumulative risk of exposure to mixtures of these compounds.

Compound	WHO 2022 TEF Value
Polychlorinated Biphenyls (PCBs)	
PCB 77	0.0001
PCB 81	0.0003
PCB 126	0.1
PCB 169	0.03
PCB 105	0.00003
PCB 114	0.00003
PCB 118	0.00003
PCB 123	0.00003
PCB 156	0.00003
PCB 157	0.00003
PCB 167	0.00003
PCB 189	0.00003
Polychlorinated dibenzo-p-dioxins (PCDDs)	
2,3,7,8-TCDD	1
1,2,3,7,8-PeCDD	1
1,2,3,4,7,8-HxCDD	0.1
1,2,3,6,7,8-HxCDD	0.1
1,2,3,7,8,9-HxCDD	0.1
1,2,3,4,6,7,8-HpCDD	0.01
OCDD	0.0003
Polychlorinated dibenzofurans (PCDFs)	
2,3,7,8-TCDF	0.1

1,2,3,7,8-PeCDF	0.03
2,3,4,7,8-PeCDF	0.3

- To cite this document: BenchChem. [Potency Unveiled: A Comparative Analysis of PCB 126 and Other Dioxin-Like Compounds]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1202525#relative-potency-of-pcb-126-to-other-dioxin-like-compounds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com